molecular formula C7H4N4 B1581683 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 25939-87-1

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1581683
CAS No.: 25939-87-1
M. Wt: 144.13 g/mol
InChI Key: RRHORVAOECWFPT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a nitrile group at the third position. The unique structure of this compound endows it with a variety of biological activities, making it a valuable scaffold for drug development .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been identified as a potent antimicrobial agent . The primary targets of this compound are various types of bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . These bacteria are responsible for a range of infections in humans, and the ability of this compound to inhibit their growth makes it a valuable tool in the fight against bacterial diseases.

Biochemical Pathways

By disrupting these pathways, this compound prevents the bacteria from growing and dividing, ultimately leading to their death .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By targeting and disrupting essential bacterial processes, this compound prevents the bacteria from proliferating. This can help to control the spread of bacterial infections and reduce the severity of symptoms in infected individuals.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain conditions, such as temperature and pH, can impact the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with this compound and affect its antimicrobial action. Understanding these environmental influences is crucial for optimizing the use of this compound in antimicrobial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of deep eutectic solvents, which provide a benign environment, high yield, and simple work-up procedures .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies that ensure high purity and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The process typically includes steps such as cyclocondensation, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, while reduction can yield pyrazolo[1,5-a]pyrimidine-3-methylamine .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its nitrile group at the third position, which can participate in various chemical reactions, enhancing its versatility in drug design and development. Its ability to interact with multiple molecular targets also sets it apart from other similar compounds .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHORVAOECWFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356058
Record name pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25939-87-1
Record name pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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